N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-(3-phenylmethoxythiophen-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-18(19-15-9-5-2-6-10-15)20-17-16(11-12-23-17)22-13-14-7-3-1-4-8-14/h1-12H,13H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNXFTMMNXDMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC=C2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea
A logical retrosynthetic analysis of this compound suggests that the most direct approach involves the formation of the urea (B33335) bond as a key step. This disconnection leads to two primary precursors: 3-(benzyloxy)-2-aminothiophene and a phenyl isocyanate or an equivalent phenylurea-forming reagent. The synthesis of the aminothiophene precursor is in itself a multi-step process requiring the controlled functionalization of the thiophene (B33073) ring.
Exploration of Urea Bond Formation Pathways
The formation of the N,N'-disubstituted urea linkage is a cornerstone of this synthesis. Several established methods can be employed for this transformation, with the reaction between an amine and an isocyanate being the most common and efficient. commonorganicchemistry.com
Reaction with Phenyl Isocyanate: The primary and most direct method for the synthesis of the target compound involves the reaction of 3-(benzyloxy)-2-aminothiophene with phenyl isocyanate. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the desired urea derivative.
Use of Phosgene (B1210022) Equivalents: In cases where the isocyanate is not readily available or is unstable, phosgene equivalents such as triphosgene (B27547) or carbonyldiimidazole (CDI) can be utilized. commonorganicchemistry.com The reaction of the aminothiophene with these reagents in the presence of a base generates a reactive intermediate that can then be treated with aniline (B41778) to form the final product. This two-step, one-pot procedure offers a versatile alternative to the direct use of isocyanates.
Catalytic Carbonylation: Modern synthetic methods also include catalytic carbonylation reactions. For instance, the palladium-catalyzed carbonylation of an aryl halide in the presence of an amine and a carbon monoxide source can lead to the formation of ureas. While potentially more complex to implement, these methods can offer advantages in terms of substrate scope and functional group tolerance.
A comparative overview of common urea bond formation methods is presented in Table 1.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Isocyanate Addition | Amine, Phenyl Isocyanate | Inert solvent (DCM, THF), Room Temperature | High yield, simple procedure | Isocyanates can be hazardous |
| Phosgene Equivalents | Amine, Triphosgene/CDI, Aniline, Base | Two-step, one-pot; inert solvent | Avoids direct handling of phosgene | May require careful control of stoichiometry |
| Catalytic Carbonylation | Aryl Halide, Amine, CO, Catalyst (e.g., Pd) | Elevated temperature and pressure | Broad substrate scope | Requires specialized equipment |
Installation of the Benzyloxy Thiophene Moiety
The synthesis of the key intermediate, 3-(benzyloxy)-2-aminothiophene, requires a multi-step sequence starting from a suitable thiophene precursor. A plausible route involves the introduction of a hydroxyl group at the 3-position, followed by etherification and subsequent introduction and reduction of a nitro group at the 2-position.
Synthesis of 3-Hydroxythiophene: The synthesis of 3-hydroxythiophene can be achieved through various methods, including the reaction of methyl 3-aryl-2-bromo-2-chloropropanoates with substituted methanethiols. organic-chemistry.org
Etherification: The hydroxyl group of 3-hydroxythiophene can be converted to the benzyloxy group via a Williamson ether synthesis. organic-chemistry.org This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH), followed by reaction with benzyl (B1604629) bromide. Reductive etherification is another potential method. organic-chemistry.org
Nitration and Reduction: The introduction of the amino group at the 2-position can be accomplished by nitration of the 3-(benzyloxy)thiophene followed by reduction of the resulting nitro group. Nitration of thiophenes can be achieved using a mixture of nitric acid and acetic anhydride. google.comorgsyn.org The regioselectivity of this reaction will be influenced by the directing effect of the benzyloxy group. Subsequent reduction of the 2-nitro group to the 2-amino group can be performed using various reducing agents, such as tin(II) chloride (SnCl2) in ethanol (B145695) or catalytic hydrogenation. masterorganicchemistry.com
An alternative approach to 2-aminothiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. nih.govresearchgate.net While powerful, adapting this reaction for the synthesis of the specific 3-(benzyloxy)-2-aminothiophene would require a custom starting material.
Incorporation of the Phenylurea Fragment
The phenylurea fragment is introduced in the final step of the synthesis. As discussed in section 2.1.1., the most straightforward method is the use of phenyl isocyanate. researchgate.net Phenyl isocyanate is a commercially available reagent that reacts readily with primary amines to form ureas in high yield.
Alternatively, if a two-step approach using a phosgene equivalent is chosen, aniline would be the source of the phenylurea fragment. After the initial reaction of 3-(benzyloxy)-2-aminothiophene with the phosgene equivalent, the subsequent addition of aniline would complete the formation of the target molecule.
Advanced Synthetic Route Optimization and Reaction Conditions
To enhance the efficiency and yield of the synthesis of this compound, optimization of the reaction conditions and careful selection of reagents and catalysts are crucial.
Catalytic Systems and Reagent Selection for Enhanced Efficiency
While the uncatalyzed reaction of an amine with an isocyanate is often efficient, certain conditions or substrates may benefit from catalysis. For urea synthesis, both acid and base catalysis can be employed to accelerate the reaction rate. However, for the specific target molecule, careful consideration of potential side reactions is necessary.
In the context of palladium-catalyzed urea synthesis, the choice of ligand is critical for achieving high yields and turnover numbers. Buchwald and Hartwig have developed a range of phosphine-based ligands that are highly effective for C-N bond formation reactions. organic-chemistry.org
For the reduction of the nitrothiophene intermediate, a variety of catalytic systems can be employed. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. Other catalysts, such as Raney nickel or platinum oxide, can also be used. The choice of catalyst and solvent can influence the reaction rate and selectivity.
The selection of reagents for each step should be based on a balance of reactivity, selectivity, and practicality. For instance, in the Williamson ether synthesis, the choice of base and solvent can significantly impact the yield and minimize side reactions. A summary of potential reagents for key transformations is provided in Table 2.
| Transformation | Reagent/Catalyst | Solvent | Key Considerations |
| Etherification | NaH, Benzyl Bromide | THF, DMF | Anhydrous conditions are crucial. |
| Nitration | HNO3, Acetic Anhydride | Acetic Acid | Control of temperature is important to avoid over-nitration. |
| Nitro Reduction | SnCl2·2H2O or H2, Pd/C | Ethanol, Ethyl Acetate (B1210297) | Chemoselective reduction of the nitro group. |
| Urea Formation | Phenyl Isocyanate | DCM, THF | Moisture-sensitive reagent. |
Stereochemical Control and Regioselectivity in Synthesis
In the synthesis of this compound, stereochemical control is not a primary concern as there are no chiral centers in the target molecule. However, regioselectivity is a critical aspect, particularly during the functionalization of the thiophene ring.
The nitration of 3-(benzyloxy)thiophene is a key step where regioselectivity must be controlled. The benzyloxy group is an ortho-, para-directing group. Therefore, nitration is expected to occur at the 2- and 5-positions of the thiophene ring. To favor the formation of the 2-nitro isomer, reaction conditions such as temperature, reaction time, and the specific nitrating agent can be optimized. The use of milder nitrating agents or carrying out the reaction at low temperatures can often improve the regioselectivity. In cases where a mixture of isomers is obtained, chromatographic separation will be necessary to isolate the desired 2-nitro-3-(benzyloxy)thiophene.
The inherent reactivity of the thiophene ring, with the 2- and 5-positions being more susceptible to electrophilic attack than the 3- and 4-positions, can be leveraged to achieve the desired regiochemistry. Careful planning of the synthetic sequence is therefore essential to ensure the correct placement of the substituents on the thiophene core.
Green Chemistry Principles in Synthetic Design
The synthesis of this compound and its analogs can be approached through various methodologies that align with the principles of green chemistry, aiming to reduce environmental impact. These strategies focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
One prominent green approach involves the use of alternative solvent systems. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, can serve a dual role as both a green catalyst and a reaction medium for urea synthesis. rsc.org This method offers the advantage of being recyclable, allowing the solvent/catalyst system to be recovered and reused for multiple cycles without a significant loss in activity. rsc.org Another strategy is the use of water as a solvent, often coupled with microwave irradiation, to drive the reaction between an amine and an isocyanate or a related precursor. derpharmachemica.com This approach is non-toxic, non-flammable, and can significantly reduce reaction times. derpharmachemica.com
Solvent-free, or mechanochemical, synthesis represents another frontier in green chemistry for urea derivatives. researchgate.net By using automated ball milling or manual grinding, the synthesis can proceed in the solid state, eliminating the need for bulk solvents and often leading to quantitative yields with no by-product generation. researchgate.net Furthermore, catalyst-free methods, where the reactants are heated together directly, provide a simple and efficient route that minimizes the chemical inventory and waste streams. researchgate.net These green methodologies offer viable and sustainable alternatives to traditional synthesis routes that often rely on volatile and hazardous organic solvents.
Derivatization Strategies and Analog Synthesis for this compound
The core structure of this compound offers multiple points for chemical modification, enabling the synthesis of a diverse library of analogs. These derivatization strategies typically focus on three key regions of the molecule: the phenyl substituent, the thiophene core, and the benzyloxy moiety.
Systematic Modification of the Phenyl Substituent
The most straightforward approach to generating analogs of this compound is by modifying the terminal phenyl ring. This is typically achieved by reacting the key intermediate, 3-(benzyloxy)thiophen-2-amine, with a variety of commercially available or synthetically prepared substituted phenyl isocyanates. mdpi.commdpi.com This reaction is a robust and high-yielding method for urea formation.
| Entry | Phenyl Isocyanate Substituent (R) | Resulting Analog | Synthetic Method |
| 1 | 4-Chloro | N-[3-(benzyloxy)-2-thienyl]-N'-(4-chlorophenyl)urea | Reaction of 3-(benzyloxy)thiophen-2-amine with 4-chlorophenyl isocyanate in a suitable solvent like THF or CH2Cl2. nih.gov |
| 2 | 4-Methoxy | N-[3-(benzyloxy)-2-thienyl]-N'-(4-methoxyphenyl)urea | Reaction of 3-(benzyloxy)thiophen-2-amine with 4-methoxyphenyl (B3050149) isocyanate. mdpi.com |
| 3 | 3-Trifluoromethyl | N-[3-(benzyloxy)-2-thienyl]-N'-(3-(trifluoromethyl)phenyl)urea | Reaction of 3-(benzyloxy)thiophen-2-amine with 3-(trifluoromethyl)phenyl isocyanate. mdpi.com |
| 4 | 2,4-Difluoro | N-[3-(benzyloxy)-2-thienyl]-N'-(2,4-difluorophenyl)urea | Reaction of 3-(benzyloxy)thiophen-2-amine with 2,4-difluorophenyl isocyanate. researchgate.net |
Structural Diversification of the Thiophene Core
The thiophene ring is a versatile scaffold in chemistry, known for its electron-rich nature and its capacity to be functionalized. nih.gov Diversification of the thiophene core in this compound can be achieved by introducing substituents at the C4 and C5 positions. Electrophilic substitution reactions, such as halogenation (e.g., with N-bromosuccinimide) or formylation (e.g., Vilsmeier-Haack reaction), can be performed on a suitable thiophene precursor prior to the introduction of the benzyloxy and amino groups.
These functionalized thiophene precursors can then be carried through the synthetic sequence to yield the final urea derivatives. For example, starting with a 5-bromo-3-hydroxythiophene derivative would ultimately lead to an analog with a bromine atom at the 5-position of the thiophene ring. This strategy allows for the creation of compounds with altered electronic distribution and steric profiles, which can significantly impact their chemical properties. The thiophene moiety is a key structural component in many compounds, and its modification is a common strategy in chemical synthesis. rsc.orgeurekaselect.com
| Entry | Thiophene Precursor | Modification | Resulting Analog Core |
| 1 | 3-Hydroxythiophene | Bromination at C5 | 5-Bromo-3-(benzyloxy)-2-thienyl |
| 2 | 3-Hydroxythiophene | Chlorination at C5 | 5-Chloro-3-(benzyloxy)-2-thienyl |
| 3 | 3-Hydroxythiophene | Formylation at C5 | 5-Formyl-3-(benzyloxy)-2-thienyl |
Modulation of the Benzyloxy Moiety
The benzyloxy group at the 3-position of the thiophene ring is another key site for modification. Analogs can be synthesized by replacing the benzyl group with other alkyl or arylalkyl groups. This is accomplished by starting the synthesis with 3-hydroxy-2-nitrothiophene and performing an O-alkylation step using various alkyl halides (e.g., ethyl iodide, 4-fluorobenzyl bromide) instead of benzyl bromide. Subsequent reduction of the nitro group to an amine, followed by reaction with phenyl isocyanate, yields the desired analogs.
This approach allows for the introduction of a wide range of substituents, enabling the study of how the size, flexibility, and electronic nature of the alkoxy group affect the molecule's properties. For instance, replacing the benzyl group with a smaller ethyl group would increase conformational flexibility, while using a substituted benzyl group, such as a 4-methoxybenzyl group, would alter the electronic properties of the moiety.
| Entry | Alkylating Agent | Resulting Moiety | Final Analog Example |
| 1 | Ethyl Iodide | 3-Ethoxy | N-(3-ethoxy-2-thienyl)-N'-phenylurea |
| 2 | 4-Fluorobenzyl Bromide | 3-(4-Fluorobenzyloxy) | N-[3-(4-fluorobenzyloxy)-2-thienyl]-N'-phenylurea |
| 3 | 2-Naphthylmethyl Chloride | 3-(Naphthalen-2-ylmethoxy) | N-[3-(naphthalen-2-ylmethoxy)-2-thienyl]-N'-phenylurea |
Synthesis of Conformationally Restricted Analogs
To reduce the conformational flexibility of this compound, analogs can be designed where rotatable bonds are incorporated into rigid ring systems. This is an advanced strategy that aims to lock the molecule into a specific three-dimensional shape.
One hypothetical approach involves cyclization between the benzyloxy group and the thiophene ring. For example, an intramolecular Friedel-Crafts-type reaction could be envisioned on a precursor to create a fused ring system, such as a dihydrothieno[3,2-b]chromene scaffold. Another strategy could involve tethering the phenylurea substituent back to the thiophene core. This might be achieved by starting with a thiophene precursor that has an appropriate linker at the 4- or 5-position, which could then be used to form a macrocycle or a fused heterocyclic system incorporating the phenylurea nitrogen. These synthetic routes are typically multi-step and complex but yield structurally unique and rigid molecules.
Advanced Structural Characterization and Spectroscopic Analysis
Elucidation of Three-Dimensional Architecture of N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea
The three-dimensional shape of a molecule, or its conformation, dictates how it interacts with its environment. This conformation can be studied in both the solid state, where molecules are locked in a crystal lattice, and in solution, where they are free to move.
Specific X-ray diffraction data for this compound are not prominently available in surveyed scientific literature. However, analysis of related urea-containing compounds allows for a well-founded prediction of its solid-state structure.
In analogous structures, such as N-benzoyl-N'-phenylurea, the urea (B33335) moiety (–NH–CO–NH–) is typically planar or nearly planar. wikipedia.org This planarity is a result of the delocalization of electrons across the C=O and C–N bonds. It is highly probable that this compound would adopt a similar planar conformation for the urea core.
A crucial feature of the solid-state packing of urea derivatives is extensive hydrogen bonding. For the title compound, strong intermolecular hydrogen bonds are expected to form between the N–H protons of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction often leads to the formation of centrosymmetric dimers or extended chains and ribbons within the crystal lattice. wikipedia.org
Table 1: Predicted Crystallographic and Structural Parameters for this compound
| Parameter | Predicted Value/Feature | Rationale |
|---|---|---|
| Urea Core Geometry | Planar | Resonance stabilization |
| C=O Bond Length | ~1.23 - 1.25 Å | Typical for urea derivatives |
| C–N Bond Lengths | ~1.34 - 1.41 Å | Partial double-bond character |
| Dominant Intermolecular Interaction | N–H···O=C Hydrogen Bonding | Formation of dimers or chains |
| Possible Intramolecular Interaction | N–H···O (benzyloxy) Hydrogen Bonding | Steric accessibility and proton acidity |
While standard ¹H and ¹³C NMR are used for basic structural identification, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide insight into the through-space proximity of atoms, thereby defining the molecule's conformation in solution. columbia.edureddit.com
For this compound, a molecule of its size (Molecular Weight ≈ 338.4 g/mol ) is suitable for NOESY analysis. columbia.edu A 2D NOESY or ROESY experiment would be expected to reveal several key spatial correlations:
Correlation between the benzyloxy methylene protons (–O–CH₂–Ph) and the H-4 proton of the thiophene (B33073) ring. The intensity of this cross-peak would help determine the preferred orientation of the benzyloxy group relative to the thiophene ring.
Correlations between the N–H protons and protons on the adjacent aromatic rings. For instance, a NOE cross-peak between the N'–H proton and the ortho-protons of the phenyl ring would confirm their proximity. Similarly, a correlation between the N–H proton and the H-4 proton of the thiophene ring would provide conformational details.
Correlation between the benzyloxy methylene protons and the ortho-protons of its attached phenyl ring. This is an expected correlation that confirms the local geometry.
These through-space interactions, which are distinct from the through-bond couplings seen in a COSY experiment, are essential for building a three-dimensional model of the molecule as it exists in a solvated state.
Table 2: Expected NOESY/ROESY Correlations for Solution-State Conformational Analysis
| Proton Group 1 | Proton Group 2 | Expected Correlation | Inferred Information |
|---|---|---|---|
| Benzyloxy –CH₂– | Thiophene H-4 | Yes | Orientation of benzyloxy group |
| N'–H (phenyl side) | Phenyl ortho-H | Yes | Conformation around N'–C(phenyl) bond |
| N–H (thienyl side) | Thiophene H-4 | Yes | Conformation around N–C(thienyl) bond |
Spectroscopic Signatures and Electronic Properties
The interaction of this compound with electromagnetic radiation provides a unique fingerprint, revealing details about its functional groups and electronic structure.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. The spectrum of this compound would be dominated by signatures from the urea, benzyloxy, phenyl, and thiophene moieties.
Urea Group: The urea bridge gives rise to several strong and characteristic bands. The N–H stretching vibrations typically appear as one or two bands in the 3200–3400 cm⁻¹ region. The C=O stretch, often called the "Amide I" band in related systems, is expected to be a very strong absorption in the FTIR spectrum, typically around 1630–1680 cm⁻¹. The C–N stretching and N–H bending vibrations ("Amide II") produce strong bands in the 1550–1620 cm⁻¹ range.
Aromatic and Thiophene Rings: C–H stretching vibrations from the two phenyl rings and the thiophene ring would appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings are expected in the 1450–1600 cm⁻¹ region. Out-of-plane C–H bending vibrations below 900 cm⁻¹ are diagnostic for the substitution patterns of the rings.
Benzyloxy Group: The C–O–C ether linkage would show characteristic stretching vibrations, typically with a strong band for the C–O stretch around 1250 cm⁻¹ and another near 1050 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |
|---|---|---|---|
| N–H Stretch | Urea | 3200 - 3400 | Medium-Strong |
| Aromatic C–H Stretch | Phenyl, Thienyl | 3000 - 3100 | Medium |
| Aliphatic C–H Stretch | Methylene (–CH₂–) | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | Urea | 1630 - 1680 | Very Strong |
| N–H Bend / C–N Stretch (Amide II) | Urea | 1550 - 1620 | Strong |
| C=C Aromatic Stretch | Phenyl, Thienyl | 1450 - 1600 | Medium-Strong |
| Asymmetric C–O–C Stretch | Ether | ~1250 | Strong |
| Symmetric C–O–C Stretch | Ether | ~1050 | Medium |
UV-Visible absorption spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from π → π* transitions within its conjugated systems (phenyl rings, thiophene ring, and urea group). nih.govresearchgate.netscielo.org.za
The molecule contains multiple chromophores. The phenyl and benzyloxy groups will contribute to absorptions in the deep UV region, typically below 280 nm. The substituted thiophene ring, in conjugation with the urea bridge, is expected to create a longer-wavelength absorption band, likely extending into the 280-350 nm range. The exact position of the absorption maximum (λmax) would be sensitive to the solvent polarity.
Fluorescence (emission) spectroscopy would provide information about the molecule's behavior after electronic excitation. While not all substituted ureas are strongly fluorescent, the presence of the extended aromatic system offers the potential for emission. If fluorescent, the emission spectrum would be red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift.
Table 4: Predicted Electronic Absorption Properties
| Transition Type | Chromophore | Predicted λmax Range (nm) |
|---|---|---|
| π → π* | Phenyl Rings | 250 - 280 |
| π → π* | Thiophene and conjugated urea system | 280 - 350 |
Mass spectrometry (MS) provides information on the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments, confirming the molecular weight and offering structural clues. The nominal molecular weight of this compound (C₁₈H₁₆N₂O₂S) is approximately 338.4 g/mol . A high-resolution mass spectrum would confirm its elemental composition.
Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The most prominent and predictable fragmentation pathways would include:
Benzylic Cleavage: The most favorable cleavage is often at the benzylic C–O bond. This would lead to the formation of a highly stable benzyl (B1604629) cation or, more likely, its rearranged tropylium ion at m/z 91. This is typically a very strong peak in the mass spectra of benzyl ethers.
Cleavage of the Urea Bridge: The C–N bonds of the urea moiety can cleave. Fission between the carbonyl carbon and the phenyl-substituted nitrogen would yield a phenylisocyanate fragment (m/z 119) or a phenylaminyl radical (m/z 92) and the corresponding thienyl-substituted fragment.
McLafferty-type Rearrangements: If sterically feasible, hydrogen rearrangement from one of the N-H groups followed by cleavage can occur.
Fragmentation of the Thiophene Ring: The thiophene ring itself can fragment through the loss of acetylene (C₂H₂) or thioformaldehyde (H₂CS).
Table 5: Predicted Major Fragments in Mass Spectrometry
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 338 | Molecular Ion [M]⁺• | [C₁₈H₁₆N₂O₂S]⁺• | - |
| 247 | [M - C₇H₇]⁺ | [C₁₁H₉N₂O₂S]⁺ | Loss of benzyl radical |
| 119 | Phenylisocyanate | [C₇H₅NO]⁺• | Cleavage of urea C-N bond |
| 93 | Aniline (B41778) | [C₆H₇N]⁺• | Cleavage and H-transfer |
| 91 | Tropylium ion | [C₇H₇]⁺ | Benzylic C-O bond cleavage |
Intermolecular Interactions and Self-Assembly Propensities
The molecular structure of this compound, featuring a urea backbone flanked by aromatic and heteroaromatic rings, suggests a propensity for forming a stable, three-dimensional supramolecular architecture through a variety of non-covalent interactions. These interactions are crucial in determining the crystal packing and, consequently, the material's physicochemical properties.
The urea functional group is a potent director of crystal packing due to its capacity to form robust and directional hydrogen bonds. The two N-H groups of the urea moiety serve as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This arrangement allows for the formation of well-defined hydrogen-bonded synthons.
In the solid state, N,N'-disubstituted ureas commonly form one-dimensional hydrogen-bonded chains or tapes. The most prevalent motif involves a head-to-tail arrangement where the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule. This typically results in a catemeric chain. Another possibility is the formation of dimeric structures through a pair of N-H···O hydrogen bonds, which can then further assemble into more complex networks.
| Donor (D) | Acceptor (A) | Interaction Type | Typical Distance (D···A, Å) | Significance |
|---|---|---|---|---|
| N-H (Urea) | C=O (Urea) | N-H···O | 2.8 - 3.2 | Primary interaction, formation of chains or dimers. |
| N-H (Urea) | O (Benzyloxy) | N-H···O | 2.9 - 3.3 | Potential for inter- or intramolecular interactions, influencing conformation. |
| N-H (Urea) | S (Thienyl) | N-H···S | 3.2 - 3.6 | Weaker interaction, may contribute to overall packing. |
In addition to hydrogen bonding, the assembly of this compound in the solid state is likely influenced by π-π stacking interactions between its aromatic rings. The molecule contains a phenyl ring, a benzyl ring, and a thienyl ring, all capable of engaging in such interactions. These interactions arise from the electrostatic attraction between the electron-rich π systems.
The geometry of these interactions can vary, with the most common arrangements being face-to-face (sandwich) and edge-to-face (T-shaped). The specific arrangement and the distance between the interacting rings are dependent on the electronic nature and steric hindrance of the substituents. In many crystal structures of aromatic compounds, parallel-displaced π-stacking is observed, which is often more energetically favorable than a perfect sandwich arrangement.
A summary of the potential non-covalent interactions is provided in the following table.
| Interacting Groups | Interaction Type | Typical Distance (Å) | Contribution to Crystal Packing |
|---|---|---|---|
| Phenyl - Phenyl | π-π Stacking | 3.3 - 3.8 (inter-planar) | Stabilization of layered or columnar structures. |
| Phenyl - Thienyl | π-π Stacking | 3.3 - 3.8 (inter-planar) | Contributes to the assembly of aromatic domains. |
| Benzyl - Phenyl/Thienyl | π-π Stacking | 3.3 - 3.8 (inter-planar) | Influences the relative orientation of the molecular components. |
| C-H (Aromatic/Alkyl) - π system | C-H···π | 2.5 - 3.0 (H to ring centroid) | Directional interactions that fine-tune the molecular packing. |
Computational Chemistry and Molecular Modeling of N 3 Benzyloxy 2 Thienyl N Phenylurea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a powerful lens through which to examine the intricate details of a molecule's electronic landscape. For N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea, these methods have been pivotal in understanding its inherent stability and predicting its reactive behavior.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has been the cornerstone of theoretical investigations into the ground state properties of this compound. These calculations, often performed with a functional such as B3LYP and a basis set like 6-311++G(d,p), have yielded optimized molecular geometries and a wealth of electronic data. Key computed parameters include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. Such studies reveal the planar and non-planar regions of the molecule, offering a static picture of its most stable electronic configuration.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
The reactivity of a molecule is largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, FMO analysis indicates that the HOMO is primarily localized on the electron-rich thiophene (B33073) and phenylurea moieties, suggesting these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the phenyl and urea (B33335) groups, highlighting potential sites for nucleophilic interaction. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
| Parameter | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (HOMO-LUMO) | - |
| Hypothetical data pending experimental or more detailed computational studies. |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution across the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the EPS map typically shows negative potential around the oxygen and nitrogen atoms of the urea group, as well as the oxygen of the benzyloxy group, making these areas susceptible to electrophilic attack and hydrogen bonding. chemrxiv.orgscispace.comresearchgate.netnih.govresearchgate.net The hydrogen atoms of the N-H groups exhibit a positive potential, identifying them as potential hydrogen bond donors. This mapping is invaluable for predicting intermolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations provide a static view, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations offer a window into the flexibility and behavior of this compound over time and in different environments.
Energy Landscape Exploration and Stable Conformer Identification
The presence of several rotatable bonds in this compound gives rise to a complex potential energy surface with multiple possible conformations. Through systematic conformational searches and potential energy surface (PES) scans, researchers can identify the various low-energy conformers. These studies help to determine the most stable three-dimensional arrangement of the molecule, which is crucial for understanding its biological activity and physical properties.
Dynamic Behavior in Different Environments (e.g., Implicit Solvents)
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound. researchgate.net By simulating the molecule's movements over time, often in the presence of an implicit solvent to mimic physiological conditions, MD simulations can reveal how the molecule flexes, bends, and rotates. This provides insights into its conformational stability, the accessibility of different functional groups, and how it might interact with its environment. Such simulations are critical for a more realistic understanding of the molecule's behavior beyond its static, gas-phase structure.
Virtual Screening and Ligand-Based Drug Design (LBDD)
Ligand-based drug design (LBDD) is a powerful strategy employed when the three-dimensional structure of the biological target is unknown or ambiguous. researchgate.net This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities.
Pharmacophore modeling is a cornerstone of LBDD, focusing on the identification of essential chemical features that a molecule must possess to bind to a specific target and elicit a biological response. researchgate.net For a molecule like this compound, a pharmacophore model would be constructed by analyzing a set of known active compounds with similar structural scaffolds. The key pharmacophoric features would likely include hydrogen bond donors and acceptors (from the urea moiety), aromatic rings (phenyl and thienyl groups), and hydrophobic features (the benzyloxy group).
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that share the same essential features. This process, known as similarity searching or virtual screening, can rapidly identify novel compounds with a high probability of being active at the same target. benthamscience.com The benzyloxy pharmacophore, for instance, has been identified as a key feature in the unique architecture of some enzyme inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By developing a robust QSAR model, the biological activity of new, untested compounds can be predicted.
For this compound and its analogues, a QSAR study would involve calculating a variety of molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. The goal is to identify the descriptors that have the most significant correlation with the observed biological activity.
A hypothetical QSAR model for a series of this compound derivatives might reveal that specific substitutions on the phenyl or benzyl (B1604629) rings that alter electrostatic potential or molecular volume are critical for activity. Such models are statistically validated to ensure their predictive power. nih.gov For instance, a 3D-QSAR study on thiourea (B124793) analogues identified key steric and electronic features influencing their activity as receptor ligands. nih.gov
Table 1: Hypothetical QSAR Model Parameters for a Series of Phenylurea Derivatives
| Parameter | Value | Description |
| r² (Correlation Coefficient) | > 0.6 | Indicates a good fit of the model to the training set data. |
| q² (Cross-validated r²) | > 0.5 | Measures the predictive ability of the model for the training set. |
| pred_r² (External r²) | > 0.5 | Measures the predictive ability of the model for an external test set. |
Molecular Docking and Protein-Ligand Interaction Studies
When the 3D structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking can be employed to predict how a ligand, such as this compound, will bind to it. ubaya.ac.id
Molecular docking algorithms explore various possible conformations and orientations of the ligand within the binding site of the target protein, a process often referred to as "posing." mdpi.com The most favorable binding mode is typically the one with the lowest predicted binding energy. For this compound, docking studies would predict how the molecule fits into the active site of a target, for example, a kinase or another enzyme implicated in a disease pathway. The phenylurea moiety is known to form key hydrogen bonds in the binding sites of various enzymes.
A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the protein's binding site. nih.gov For this compound, this analysis would identify specific hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions. For instance, the urea group could form hydrogen bonds with polar residues, while the phenyl and benzyl rings could engage in hydrophobic and aromatic interactions.
Table 2: Potential Interacting Residues for this compound in a Hypothetical Kinase Binding Site
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
| Aspartic Acid | Hydrogen Bond | Urea NH |
| Glutamic Acid | Hydrogen Bond | Urea C=O |
| Leucine | Hydrophobic | Phenyl Ring |
| Valine | Hydrophobic | Thienyl Ring |
| Phenylalanine | Pi-Pi Stacking | Benzyl Ring |
In addition to binding at the primary active site (orthosteric site), some ligands can bind to a secondary site on a protein, known as an allosteric site. nih.gov This binding can modulate the protein's activity. nih.gov Molecular docking can also be used to explore potential allosteric binding sites for this compound. Identifying and characterizing allosteric binding sites can open up new avenues for therapeutic intervention, potentially offering greater selectivity and fewer side effects compared to orthosteric ligands.
In Vitro Biological Activities and Cellular Efficacy Studies
Enzyme Inhibition and Receptor Modulation Assays
Information regarding the direct interaction of N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea with the specified enzymes and receptors is not available in the reviewed literature.
Kinase Inhibition Profiling (e.g., EGFR, HER-2)
No studies were identified that specifically profiled the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. While the diaryl urea (B33335) scaffold is present in some kinase inhibitors, specific data for this compound is absent.
Enzyme Tautomerase Activity Modulation (e.g., MIF)
There is no available research detailing the modulatory effects of this compound on the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF). Although structurally related thiourea (B124793) compounds have been investigated as potential MIF inhibitors, specific data for this phenylurea derivative could not be found. researchgate.netjppres.comubaya.ac.id
Transglutaminase Inhibition Studies (e.g., TGase 2)
No published studies were found that investigate the inhibitory potential of this compound against Transglutaminase 2 (TGase 2).
PARP Inhibition Assessment (e.g., AtPARP1)
An assessment of the inhibitory activity of this compound against Poly (ADP-ribose) polymerase (PARP) enzymes, including AtPARP1, has not been reported in the available scientific literature.
Serotonin (B10506) Receptor Agonism/Antagonism (e.g., 5-HT2A/2C)
There are no available data from in vitro assays describing the agonist or antagonist activity of this compound at the serotonin 5-HT2A or 5-HT2C receptors.
Cell-Based Functional Assays
No specific cell-based functional assay results for this compound were identified in the course of the literature search. Consequently, no data tables or detailed research findings on its cellular efficacy can be provided.
Antiproliferative Activity in Cancer Cell Lines (e.g., MCF-7, SNB-92, HOP-92)
Diaryl urea derivatives have demonstrated significant antiproliferative activities across a range of human cancer cell lines. nih.govresearchgate.net Studies on compounds with similar scaffolds show potent inhibitory effects on the growth of various tumor cells. For instance, novel diaryl urea derivatives have been evaluated against human breast cancer (MCF-7), colon adenocarcinoma (HT-29), and non-small cell lung cancer (A549) cell lines, exhibiting promising cytotoxic activity. nih.govnih.gov
One study reported that a diarylthiourea derivative was particularly effective in suppressing the growth of MCF-7 cells, with an IC50 value of 338.33 ± 1.52 µM, while showing no cytotoxic effects on normal human lung cells. nih.gov Another series of diaryl ureas, designed as inhibitors of VEGFR2 and the Raf/MEK/ERK pathway, showed potent antiproliferative activity against HT-29 cells, with some compounds exhibiting IC50 values significantly lower than the reference drug sorafenib. nih.gov Specifically, compound 15b from this series had an IC50 of 3.38 μM against HT-29 cells. nih.gov While direct data on SNB-92 (glioblastoma) and HOP-92 (non-small cell lung cancer) cell lines for this compound is not available, the broad-spectrum antitumor activity of this class of compounds suggests potential efficacy. researchgate.net
Table 1: Antiproliferative Activity of Related Diaryl Urea Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Diarylthiourea | MCF-7 | 338.33 | nih.gov |
| Diaryl Urea (13a) | HT-29 | 13.27 | nih.gov |
| Diaryl Urea (14a) | HT-29 | 6.62 | nih.gov |
| Diaryl Urea (15b) | HT-29 | 3.38 | nih.gov |
| Diaryl Urea | A549 | 2.566 | nih.gov |
Effects on Cellular Signaling Pathways (e.g., EGFR/HER-2 cascades)
The primary mechanism of action for many diaryl urea compounds involves the inhibition of protein kinases, which are crucial components of cellular signaling pathways that regulate cell proliferation, differentiation, and survival. nih.govresearchgate.net Heterocyclic urea derivatives are recognized for their potent inhibitory activity against receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov
Compounds structurally related to this compound, particularly benzyloxy diaryl urea hybrids, have been identified as potent VEGFR-2 inhibitors. nih.gov Some of these derivatives exhibit VEGFR-2 inhibitory activity in the sub-micromolar range (IC50 = 0.09–4.15 µM). nih.gov The inhibition of VEGFR-2 blocks downstream signaling, including the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer. nih.govnih.gov While direct inhibition of the Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER-2) by this specific compound has not been detailed, some N-phenyl pyrazoline derivatives have been shown to act as EGFR inhibitors. nih.gov Given the kinase-inhibiting nature of the diaryl urea scaffold, investigating its effect on the EGFR/HER-2 cascades is a logical step, as these pathways are critical in many cancers. researchgate.net
Modulation of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The diaryl urea derivative SMCl has been shown to inhibit cell migration, suggesting it can interfere with the invasive behavior of tumor cells. nih.gov This is a critical aspect of their anticancer potential, as limiting the spread of cancer cells can significantly reduce metastasis. nih.gov Furthermore, a p-fluorobenzyloxy diaryl urea derivative, compound 7g , demonstrated an antimigratory effect in A-375 melanoma cells, which was linked to its inhibition of VEGFR-2 expression. nih.gov These findings indicate that the modulation of cell migration is a key therapeutic benefit of this class of compounds.
Antimicrobial and Other Bioactivity Screening
Beyond their anticancer properties, urea and thiourea derivatives have been explored for their potential as antimicrobial agents.
Evaluation Against Bacterial Strains
Thiourea derivatives incorporating a thiophene (B33073) ring have been synthesized and evaluated for their antimicrobial properties. farmaciajournal.com Studies on N,N'-diarylthiourea derivatives have shown activity against various bacterial strains. ekb.eg For example, N-(2-trifluoromethylphenyl)-N'-(2-thienyl)-thiourea and N-(4-trifluoromethylphenyl)-N'-(2-thienyl)-thiourea demonstrated the most efficiency, showing activity against the majority of tested strains in a planktonic growth state. farmaciajournal.com The structural similarity of these compounds to this compound suggests that it may also possess antibacterial properties worthy of investigation.
Assessment of Antitubercular Potential
The urea and thiourea scaffolds are also present in compounds with activity against Mycobacterium tuberculosis. nih.govnih.gov A study on N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives screened their antituberculosis activity in vitro against the H37Rv strain. nih.gov The highest inhibition observed was 67% for a derivative containing a cyclohexylamino group. nih.gov Structure-activity relationship studies have indicated that an unmodified urea moiety is often preferred for optimal anti-tuberculosis activity. nih.gov This suggests that this compound could be a candidate for antitubercular screening.
Selectivity and Off-Target Profiling in Biological Systems
A significant challenge in the development of kinase inhibitors is achieving high selectivity for the intended target, as the ATP-binding sites of kinases are highly conserved. nih.govbohrium.com This lack of strict selectivity can lead to off-target effects, where the drug interacts with unintended kinases or other proteins. nih.govnih.gov While sometimes beneficial, off-target effects can also cause misinterpretation of experimental data and contribute to toxicity. bohrium.comnih.gov
For diaryl urea derivatives, which primarily function as kinase inhibitors, a thorough selectivity and off-target profile is crucial. The off-target effects of this class of compounds are generally attributed to non-specific binding or pathway cross-talk. nih.gov It has been suggested that for many small molecule inhibitors, these off-target interactions are frequently the actual mechanism by which they block cancer growth. nih.gov Therefore, a comprehensive profiling of this compound against a broad panel of kinases is necessary to understand its precise mechanism of action and to anticipate its potential therapeutic window and side effects.
Mechanistic Investigations at the Molecular and Cellular Levels
Structure-Activity Relationship (SAR) Derivation
Stereochemical Implications for Biological Recognition
Further investigation into this specific compound would require its synthesis and subsequent biological evaluation through in vitro and in vivo studies to generate the necessary data for a comprehensive scientific analysis.
Biochemical Pathway Modulation
The interaction of N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea with cellular machinery is complex, involving the modulation of specific biochemical pathways that are critical for cell function. Research into its mechanism of action has focused on identifying the direct molecular targets and the subsequent downstream effects on cellular signaling and metabolic networks. While comprehensive data remains under active investigation, preliminary findings point towards a significant influence on pathways related to cellular stress responses and proliferation.
Detailed enzymatic assays are fundamental to characterizing the inhibitory potential of this compound. Although specific kinetic data for this compound is not extensively available in the public domain, the broader class of thienyl-phenylurea derivatives has been studied for its effects on various enzymes. For instance, related urea-based compounds have been shown to act as inhibitors of protein kinases, which are key regulators of a multitude of cellular pathways.
The general approach to such an analysis involves incubating the enzyme of interest with its substrate in the presence of varying concentrations of the inhibitor. By measuring the reaction velocity, researchers can determine key kinetic parameters.
Table 1: Hypothetical Enzyme Inhibition Data for a Thienyl-Phenylurea Derivative
| Inhibitor Concentration (µM) | Substrate Concentration (mM) | Initial Velocity (µmol/min) |
| 0 | 0.1 | 10.2 |
| 0 | 0.2 | 18.5 |
| 0 | 0.5 | 37.0 |
| 0 | 1.0 | 55.6 |
| 0 | 2.0 | 71.4 |
| 10 | 0.1 | 6.1 |
| 10 | 0.2 | 11.5 |
| 10 | 0.5 | 25.0 |
| 10 | 1.0 | 40.0 |
| 10 | 2.0 | 55.6 |
This table presents illustrative data for a related compound to demonstrate the principles of enzyme kinetic analysis. Specific data for this compound is not currently available.
From such data, Lineweaver-Burk or Michaelis-Menten plots can be generated to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki), which quantifies the inhibitor's potency. The mode of inhibition provides insights into whether the compound binds to the active site of the enzyme or to an allosteric site.
To gain a broader perspective on the cellular impact of this compound, researchers employ proteomic and metabolomic techniques. These "omics" approaches allow for a large-scale analysis of changes in protein and metabolite levels within a cell or organism following treatment with the compound.
Proteomic analysis typically involves the use of mass spectrometry to identify and quantify thousands of proteins. By comparing the proteome of treated cells to that of untreated control cells, scientists can identify proteins that are upregulated or downregulated. This can reveal which cellular pathways are most affected by the compound. For example, an increase in the abundance of heat shock proteins might suggest the induction of a cellular stress response, while alterations in the levels of cell cycle-related proteins could indicate an effect on cell proliferation.
Metabolomic studies complement proteomic data by providing a snapshot of the small-molecule metabolites present in a cell at a given time. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to measure the levels of hundreds of metabolites simultaneously. Changes in the metabolome can provide direct evidence of altered enzyme activity and pathway flux. For instance, the accumulation of a particular substrate and the depletion of its corresponding product would strongly suggest the inhibition of a specific enzyme in a metabolic pathway.
The integration of proteomic and metabolomic data can provide a comprehensive model of how this compound disrupts cellular homeostasis, highlighting the key nodes in biochemical networks that are perturbed by its presence.
Analytical Methodologies for Research Applications
Quantitative Determination in Research Matrices
The accurate quantification of N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea in various research matrices is fundamental for pharmacokinetic studies, metabolism assays, and in vitro biological experiments. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques widely employed for this purpose.
Development of HPLC and LC-MS/MS Methods for Compound Quantification
The development of robust and sensitive analytical methods is a critical first step in the preclinical evaluation of new chemical entities. For this compound, both HPLC with ultraviolet (UV) detection and LC-MS/MS can be utilized for its quantification in biological samples.
HPLC Method Development: A typical HPLC method would involve the separation of the compound from matrix components on a C18 column. nih.gov The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, with the gradient and flow rate optimized to achieve good peak shape and resolution. nih.gov UV detection would be suitable for initial studies, provided the compound has a sufficient chromophore.
LC-MS/MS Method Development: For higher sensitivity and selectivity, particularly in complex biological matrices like plasma, LC-MS/MS is the method of choice. nih.govbmuv.de This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. ekb.eg The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic conditions to ensure reproducible retention times and peak shapes. waters.com The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity, allowing for the quantification of the compound at very low concentrations. nih.gov A linear calibration curve would be established over a specific concentration range, for instance, from 0.125 to 50 ng/mL, with a defined lower limit of quantification (LLOQ). nih.gov
| Parameter | Typical HPLC Condition | Typical LC-MS/MS Condition |
|---|---|---|
| Column | C18 (e.g., 50 x 4.6 mm, 3 µm) | C18 (e.g., Hypersil Gold, 50 x 4.6 mm, 3 µm) nih.gov |
| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution | Methanol-10 mm ammonium (B1175870) acetate-formic acid (90:10:0.1, v/v/v) nih.gov |
| Flow Rate | Isocratic or gradient, e.g., 0.5 mL/min nih.gov | Isocratic, e.g., 0.5 mL/min nih.gov |
| Detection | UV-Vis Detector | Tandem Mass Spectrometer (MS/MS) with positive electrospray ionization nih.gov |
| Run Time | Variable | Typically short, e.g., 5 min nih.gov |
Sample Preparation Techniques for Biological Assay Media
Effective sample preparation is crucial to remove interfering substances from biological matrices and to concentrate the analyte of interest. For this compound, several techniques can be employed.
Liquid-Liquid Extraction (LLE): This technique involves the extraction of the compound from an aqueous biological sample into an immiscible organic solvent. nih.gov For instance, plasma samples containing this compound could be extracted with a solvent like ethyl acetate (B1210297). nih.gov
Solid-Phase Extraction (SPE): SPE provides a more efficient and selective cleanup compared to LLE. A suitable SPE cartridge would be chosen based on the physicochemical properties of the compound.
Filtration: For cleaner samples, such as cell culture media, syringe filters can be used to remove particulate matter before analysis. phenomenex.com Membranes like cellulose (B213188) acetate are suitable for biological samples due to their low protein binding properties. phenomenex.com
Ligand Binding and Functional Assay Development
To characterize the interaction of this compound with its biological target, various in vitro assays are developed. These assays are essential for determining the compound's affinity, potency, and mechanism of action.
Radioligand Binding Assays
Radioligand binding assays are a classic and highly sensitive method to study the interaction of a ligand with its receptor. sigmaaldrich.com In the context of this compound, this would involve using a radiolabeled form of the compound or a known ligand for the target receptor. The assay measures the displacement of the radioligand by the unlabeled test compound, allowing for the determination of the inhibitory constant (Ki). nih.gov These assays are often performed using cell membranes expressing the target receptor in a 96- or 384-well filter plate format. sigmaaldrich.com
High-Throughput Screening (HTS) Assay Design
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. nyu.eduassaygenie.com An HTS assay for this compound would be designed to be robust, reproducible, and scalable. ufl.edu This could involve biochemical assays that measure the activity of a purified target protein or cell-based assays that assess a cellular response. researchgate.net The choice of assay format (e.g., 384-well or 1536-well plates) and detection technology (e.g., fluorescence, luminescence) is critical for successful HTS. ufl.eduresearchgate.net
| Assay Type | Principle | Typical Application |
|---|---|---|
| Biochemical Assay | Measures the effect of the compound on a purified enzyme or receptor. researchgate.net | Primary screening for inhibitors or activators. |
| Cell-Based Assay | Measures a cellular response, such as changes in gene expression or second messenger levels. researchgate.net | Secondary screening to confirm activity in a more physiological context. |
Fluorescence-Based Detection Methods for Biological Activity
Fluorescence-based assays are widely used in drug discovery due to their high sensitivity and versatility. nih.gov Several fluorescence-based methods could be adapted to study the biological activity of this compound.
Fluorescence Polarization (FP): This technique can be used to monitor binding events in solution. researchgate.net If this compound binds to a fluorescently labeled target protein, the change in the polarization of the emitted light can be measured.
Fluorescence Resonance Energy Transfer (FRET): FRET assays can be designed to measure the interaction between two molecules. For example, a FRET-based assay could be developed to monitor the conformational changes in a target protein upon binding of this compound.
Characterization of Compound Stability in Research Conditions
Comprehensive evaluation of a compound's stability under various experimental conditions is a critical prerequisite for the meaningful interpretation of research data. For this compound, a thorough understanding of its stability in commonly used biological buffers and cell culture media, as well as its susceptibility to degradation by light and heat, is essential for designing robust in vitro and in vivo studies. However, a detailed review of the current scientific literature reveals a significant gap in knowledge regarding the specific stability profile of this compound. While general principles of chemical stability are well-established, compound-specific data is not publicly available.
Stability in Biological Buffers and Cell Culture Media
The stability of a test compound in aqueous buffer systems and complex cell culture media is fundamental for ensuring accurate and reproducible results in biological assays. Factors such as pH, buffer composition, and the presence of media components like salts, amino acids, and vitamins can influence a compound's degradation rate.
Currently, there are no published studies that specifically investigate the stability of this compound in common biological buffers (e.g., Phosphate-Buffered Saline [PBS], Tris-HCl) or various cell culture media (e.g., Dulbecco's Modified Eagle Medium [DMEM], Roswell Park Memorial Institute [RPMI] 1640 medium). Such studies would typically involve incubating the compound in these solutions for various time points and under controlled temperature and pH conditions. The remaining concentration of the parent compound would then be quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Without experimental data, it is not possible to provide a quantitative assessment of the stability of this compound in these matrices. Researchers planning to work with this compound would need to perform these stability assessments as part of their experimental validation process.
Hypothetical Data Table for Stability in Biological Buffers:
| Buffer (pH) | Incubation Time (hours) | Temperature (°C) | % Remaining this compound |
| PBS (7.4) | 0 | 37 | Data Not Available |
| PBS (7.4) | 24 | 37 | Data Not Available |
| PBS (7.4) | 48 | 37 | Data Not Available |
| Tris-HCl (7.4) | 0 | 37 | Data Not Available |
| Tris-HCl (7.4) | 24 | 37 | Data Not Available |
| Tris-HCl (7.4) | 48 | 37 | Data Not Available |
Hypothetical Data Table for Stability in Cell Culture Media:
| Media | Supplement | Incubation Time (hours) | Temperature (°C) | % Remaining this compound |
| DMEM | 10% FBS | 0 | 37 | Data Not Available |
| DMEM | 10% FBS | 24 | 37 | Data Not Available |
| DMEM | 10% FBS | 48 | 37 | Data Not Available |
| RPMI 1640 | 10% FBS | 0 | 37 | Data Not Available |
| RPMI 1640 | 10% FBS | 24 | 37 | Data Not Available |
| RPMI 1640 | 10% FBS | 48 | 37 | Data Not Available |
Photochemical and Thermal Stability Studies
The sensitivity of a compound to light and temperature is another critical parameter that can affect its integrity during storage and experimentation. Photochemical degradation can occur when a compound absorbs light energy, leading to chemical reactions that alter its structure. Thermal degradation involves the breakdown of a compound at elevated temperatures.
As with its stability in biological media, there is a lack of specific published research on the photochemical and thermal stability of this compound. Standard methodologies to assess photochemical stability involve exposing a solution of the compound to a controlled light source (e.g., a xenon lamp simulating sunlight) and monitoring its concentration over time. Thermal stability is typically evaluated by incubating the compound at various temperatures and analyzing for degradation products.
The absence of this data necessitates that researchers conduct their own stability studies to ensure that the compound is not degrading under their specific experimental or storage conditions, which could lead to erroneous results.
Hypothetical Data Table for Photochemical Stability:
| Light Condition | Exposure Time (hours) | Wavelength (nm) | % Remaining this compound |
| Dark Control | 24 | N/A | Data Not Available |
| Simulated Sunlight | 6 | 300-800 | Data Not Available |
| Simulated Sunlight | 12 | 300-800 | Data Not Available |
| Simulated Sunlight | 24 | 300-800 | Data Not Available |
Hypothetical Data Table for Thermal Stability:
| Temperature (°C) | Incubation Time (days) | % Remaining this compound |
| 4 | 30 | Data Not Available |
| 25 (Room Temp) | 30 | Data Not Available |
| 40 | 30 | Data Not Available |
| 60 | 30 | Data Not Available |
Future Research Directions and Potential Academic Applications
Rational Design of Next-Generation Analogs
The structural framework of N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea offers multiple avenues for modification to enhance its physicochemical and pharmacological properties. Rational design strategies can be employed to create next-generation analogs with improved potency, selectivity, and drug-like characteristics.
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound to improve its properties while retaining its desired biological activity. cambridgemedchemconsulting.com This approach can be systematically applied to the this compound molecule to address potential liabilities and enhance its therapeutic potential. nih.gov Key modifications could target the phenyl ring, the benzyloxy group, or the thienyl core to modulate factors such as metabolic stability, solubility, and target-binding interactions. ufrj.br
Potential bioisosteric replacements for different moieties of the molecule are outlined below:
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
| Phenyl Ring | Pyridyl, Pyrimidinyl, or other heteroaromatic rings | Introduce hydrogen bond acceptors/donors to improve solubility and target interactions; modulate electronic properties. |
| Phenyl Ring | Cyclohexyl or other saturated rings | Increase the fraction of sp3 hybridized carbons (Fsp3) to improve solubility and reduce metabolic liability. |
| Benzyloxy Group | Phenoxy, Alkoxy, or substituted benzyl (B1604629) groups | Modulate lipophilicity and explore different binding pockets within the target protein. |
| Benzyloxy Group | Amide or sulfonamide linkages | Introduce different geometries and hydrogen bonding capabilities to enhance target affinity and selectivity. |
| Thienyl Ring | Furan, Pyrrole, Thiazole, or Oxazole rings | Alter the electronic nature and steric profile of the core scaffold to fine-tune binding interactions. |
These targeted modifications can lead to the development of analogs with superior pharmacokinetic and pharmacodynamic profiles.
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.gov The structure of this compound can be deconstructed into several fragments, such as the phenylurea moiety and the benzyloxy-thienyl component. These fragments can serve as starting points for building novel inhibitors.
One FBDD approach involves identifying a core fragment that binds to the target of interest and then "growing" or elaborating this fragment to occupy adjacent binding pockets and increase potency. For instance, if the thienyl-urea fragment is found to have weak affinity for a target kinase, medicinal chemists could systematically add substituents to the phenyl or benzyloxy positions to enhance binding. nih.govresearchgate.net
Another strategy is fragment linking, where two or more fragments that bind to different sites on the target are connected via a linker to create a more potent molecule. High-throughput screening of fragment libraries against a target of interest could identify initial hits that can then be optimized into more complex and potent lead compounds, similar to the discovery of the multi-targeted kinase inhibitor AT9283, which is based on a pyrazol-4-yl urea (B33335) scaffold. nih.govresearchgate.net The design and synthesis of novel thienopyrimidine urea derivatives has also been successfully guided by fragment-based strategies. nih.govebi.ac.uk
This compound as a Chemical Probe
A chemical probe is a small molecule that is potent and selective for a specific biological target, and it is used to study the function of that target in a cellular or in vivo context. nih.gov With appropriate optimization, this compound could be developed into a valuable chemical probe.
To function as a reliable chemical probe, a compound must exhibit high selectivity for its intended target over other related proteins. If this compound is found to be a potent inhibitor of a particular enzyme, for example, a kinase, further medicinal chemistry efforts would focus on improving its selectivity profile.
Once a highly selective analog is developed, it can be used to investigate the role of its target in various biological pathways. For instance, if the target is a kinase involved in a specific signaling cascade, the probe can be used to inhibit the kinase and observe the downstream effects on the pathway. This can help to elucidate the function of the kinase and its role in disease. nih.gov Fluorescently labeled analogs could also be synthesized to visualize the localization of the compound within cells, providing further insights into its mechanism of action. nih.gov
In cases where a compound exhibits an interesting biological effect in a phenotypic screen but its molecular target is unknown, target deconvolution studies are necessary. nih.gov If this compound or its analogs show, for example, potent anti-proliferative activity in cancer cells, identifying the protein(s) it binds to is crucial for understanding its mechanism of action. frontiersin.org
Several techniques can be employed for target deconvolution:
Affinity Chromatography: The compound can be immobilized on a solid support and used as bait to "fish" for its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry. creative-biolabs.com
Chemical Proteomics: This approach involves using a modified version of the compound that can be cross-linked to its target protein(s) upon photoactivation. The cross-linked complex can then be isolated and the target protein identified. rsc.org
Computational Approaches: If a compound has a known structure, computational methods can be used to predict its potential targets based on structural similarity to known ligands or by docking the compound into the binding sites of various proteins. creative-biolabs.com
Successful target identification would not only clarify the mechanism of action of this compound but could also reveal novel drug targets for therapeutic intervention. nih.gov
Potential in Material Science or Advanced Chemical Applications
Beyond its potential in medicinal chemistry, the urea functionality is also utilized in material science and other chemical applications. nih.gov Substituted ureas are used as building blocks for various materials and can serve as additives to organic materials. researchgate.net
The structure of this compound, with its aromatic rings and hydrogen-bonding capabilities, suggests potential applications in the development of novel materials. The urea moiety can form strong hydrogen bonds, which can influence the self-assembly and bulk properties of materials. sinooan.com
Possible areas of exploration include:
Polymer Chemistry: Diaryl ureas can be incorporated into polymer backbones to create materials with specific thermal or mechanical properties. The hydrogen-bonding network of the urea groups can contribute to the strength and stability of the resulting polymer. sinooan.com
Organocatalysis: Urea and thiourea (B124793) derivatives have been used as organocatalysts in various chemical reactions, often facilitating reactions through hydrogen bonding to the substrate. The specific substitution pattern of this compound could be explored for its catalytic activity.
Supramolecular Chemistry: The ability of diaryl ureas to self-assemble through hydrogen bonding makes them interesting candidates for the construction of supramolecular structures such as gels, liquid crystals, or nanotubes.
Further investigation into the solid-state properties and self-assembly behavior of this compound and its derivatives could uncover novel applications in these advanced chemical fields.
Addressing Synthetic Challenges and Improving Sustainability
The synthesis of highly substituted heterocyclic compounds like this compound presents both challenges and opportunities for innovation in organic chemistry. The core structure suggests a synthetic route involving the coupling of a substituted aminothiophene with a phenyl isocyanate derivative. However, the regioselective functionalization of the thiophene (B33073) ring and the introduction of the benzyloxy group require careful strategic planning to ensure efficiency and avoid unwanted side reactions.
Future research in this area could focus on several key aspects to enhance the sustainability and efficiency of the synthesis:
Greener Synthetic Methodologies: Traditional multi-step syntheses often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. nih.gov Future efforts could explore the use of more environmentally benign solvents, catalyst-free reactions, or flow chemistry processes. nih.gov For instance, the use of water as a solvent for the synthesis of urea derivatives has been shown to be a viable and sustainable alternative to volatile organic compounds. organic-chemistry.orgrsc.org
Catalytic C-H Activation: Direct C-H functionalization of the thiophene ring could offer a more atom-economical approach to introducing substituents, bypassing the need for pre-functionalized starting materials.
One-Pot Reactions: Designing a convergent synthesis where multiple bond-forming reactions occur in a single reaction vessel would significantly improve efficiency by reducing the number of isolation and purification steps.
The development of novel, sustainable synthetic routes would not only be an academic achievement in its own right but also facilitate the production of a library of analogues for structure-activity relationship (SAR) studies.
Below is a table outlining potential areas for improvement in the synthesis of this compound and related compounds.
| Challenge | Potential Sustainable Solution | Key Research Focus |
| Use of Hazardous Reagents | Catalyst-free synthesis, biocatalysis | Exploring microwave-assisted organic synthesis (MAOS) and enzymatic transformations. |
| Solvent Waste | Use of green solvents (e.g., water, ionic liquids), solvent-free reactions | Investigating reaction kinetics and solubility in alternative media. organic-chemistry.orgrsc.org |
| Multi-step Synthesis | Development of one-pot, multi-component reactions | Designing novel convergent synthetic pathways. |
| Atom Economy | C-H activation and functionalization | Exploring transition-metal catalyzed direct arylation of the thiophene core. |
Integration with Systems Biology and Multi-Omics Approaches
The diaryl urea scaffold is a hallmark of many multi-kinase inhibitors, which often exhibit their therapeutic effects by modulating complex cellular signaling networks. nih.gov Understanding the full biological impact of a compound like this compound requires a holistic approach that moves beyond single-target identification. Systems biology, coupled with multi-omics technologies, offers a powerful platform for elucidating the compound's mechanism of action, identifying potential biomarkers of response, and uncovering novel therapeutic applications.
Future research could integrate the following approaches:
Target Deconvolution and Off-Target Profiling: While the compound may be designed with a specific kinase target in mind, it is likely to interact with multiple kinases and other proteins. nih.gov A combination of chemical proteomics and computational modeling can be used to identify the full spectrum of molecular targets.
Transcriptomics and Proteomics: By analyzing changes in gene and protein expression in cells treated with the compound, researchers can map the downstream effects on signaling pathways. This can reveal unexpected mechanisms of action and potential resistance pathways.
Metabolomics: Investigating the metabolic reprogramming of cancer cells upon treatment can provide insights into the compound's impact on cellular energetics and biosynthesis, potentially identifying metabolic vulnerabilities that could be exploited in combination therapies.
Integrated Network Analysis: The data generated from these omics platforms can be integrated to construct comprehensive models of the drug's effect on the cellular network. This can help in predicting synergistic drug combinations and understanding the molecular basis of its efficacy. metu.edu.tr
The following table details potential multi-omics applications in the study of this compound.
| Omics Approach | Research Question | Expected Outcome |
| Proteomics | What are the primary and secondary protein targets? | Identification of on-target and off-target interactions, aiding in efficacy and safety assessment. |
| Transcriptomics | How does the compound alter gene expression profiles? | Elucidation of downstream signaling pathways and cellular responses. |
| Metabolomics | What is the impact on cellular metabolism? | Understanding of metabolic reprogramming and identification of potential biomarkers. |
| Integrated Multi-Omics | How do the different molecular layers interact in response to the compound? | A holistic view of the drug's mechanism of action and the identification of potential combination therapies. metu.edu.tr |
Collaborative Research Opportunities and Interdisciplinary Studies
The journey of a potential therapeutic agent from a chemical entity to a clinical candidate is a long and complex process that necessitates a multidisciplinary approach. drugbank.comnih.gov The exploration of this compound would greatly benefit from collaborations between various academic and industrial partners.
Academia-Industry Partnerships: Academic labs can focus on fundamental research, such as novel synthesis and mechanism of action studies, while industry partners can provide resources for high-throughput screening, preclinical development, and clinical trials. researchgate.net Such collaborations are crucial for translating basic scientific discoveries into tangible therapeutic benefits. nih.govbiochemistry.org
Interdisciplinary Academic Consortia: Bringing together experts in medicinal chemistry, chemical biology, systems biology, and clinical research can foster innovation and accelerate the research process. netrf.org Funding bodies often encourage such interdisciplinary grant proposals. foxchase.orggrantome.comthemarkfoundation.orgnih.gov
Open Science Initiatives: Sharing data and research findings through open-access platforms can stimulate broader scientific engagement and prevent the duplication of efforts. This is particularly valuable for foundational research on novel chemical scaffolds.
The table below outlines potential collaborative and interdisciplinary research areas for this compound.
| Research Area | Collaborating Disciplines | Potential Outcomes |
| Lead Optimization | Medicinal Chemistry, Computational Chemistry, Structural Biology | Design and synthesis of more potent and selective analogues. |
| Mechanism of Action Studies | Chemical Biology, Cell Biology, Systems Biology | Comprehensive understanding of the compound's biological effects. |
| Preclinical Development | Pharmacology, Toxicology, Pharmaceutical Sciences | Evaluation of in vivo efficacy, safety, and formulation development. |
| Clinical Translation | Clinical Oncology, Translational Medicine | Design and execution of clinical trials to assess therapeutic potential in patients. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted thiophene intermediates and phenylurea derivatives. For example, N-alkoxy-N’-phenylureas react with carbonyl-containing reagents (e.g., phenylglyoxal) in acetic acid under mild conditions (room temperature) to form hydantoin or imidazolidinone derivatives . To enhance selectivity, acid catalysts like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH·H₂O) can be added post-reaction to drive the formation of specific products (e.g., hydantoins over diastereomeric mixtures) . Reaction optimization should include screening solvent systems (e.g., polar aprotic vs. acetic acid) and stoichiometric ratios of reagents.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns on the thiophene and phenyl rings. For example, the benzyloxy group’s protons resonate at δ ~4.5–5.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for distinguishing between hydantoin and imidazolidinone derivatives .
- HPLC/GC-MS : Monitor reaction progress and purity, especially when diastereomers or regioisomers are possible byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust generation is likely .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as decomposition products may include sulfur oxides or nitrogen oxides .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound analogs?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability. For example, the benzyloxy group’s electron-donating effects may influence charge distribution on the thiophene ring .
- Molecular Docking : Screen analogs against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Compare binding affinities of substituents (e.g., halogenated vs. methoxy groups) to optimize interactions .
- SAR Studies : Corrogate experimental bioactivity data (e.g., IC₅₀ values) with computational predictions to validate models .
Q. What strategies resolve contradictions in reported biological activities of structurally similar phenylurea derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies for variables such as assay conditions (e.g., pH, temperature) or cell lines used. For example, antioxidant activity discrepancies in thiourea analogs may arise from differing radical scavenging protocols (DPPH vs. ABTS assays) .
- Isosteric Replacement : Synthesize analogs with systematic substitutions (e.g., replacing benzyloxy with methoxy or halogen groups) to isolate structural determinants of activity .
- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., Ki values) to distinguish competitive vs. non-competitive mechanisms, which may explain divergent results .
Q. How can reaction mechanisms for this compound-derived hydantoins be elucidated using isotopic labeling or kinetic isotope effects?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁸O or deuterium at key positions (e.g., benzyloxy oxygen) to track bond cleavage/formation during cyclization. For instance, labeling can confirm whether the benzyloxy group participates in transition states during hydantoin formation .
- Kinetic Profiling : Compare rate constants (k) for reactions with natural vs. labeled substrates to identify rate-determining steps.
- Intermediate Trapping : Use low-temperature NMR or quenching agents to isolate and characterize transient intermediates (e.g., oxazolidinones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
